BChE-IN-29 Demonstrates 18-Fold Improvement in Potency Over Initial Virtual Screening Hit
BChE-IN-29 (Compound 27a) exhibits a marked improvement in potency compared to the initial virtual screening hit, Z32439948, from which it was derived. The IC50 value for BChE-IN-29 against human BChE (hBChE) is 0.078 ± 0.03 μM, whereas the parent hit compound Z32439948 has a reported IC50 of 1.4 μM against the same enzyme . This represents an approximately 18-fold increase in inhibitory potency, validating the structure-based optimization strategy and highlighting BChE-IN-29 as a significantly more advanced chemical probe for BChE-related studies [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.078 ± 0.03 μM |
| Comparator Or Baseline | Z32439948: 1.4 μM |
| Quantified Difference | ~18-fold increase in potency |
| Conditions | Ellman's assay against recombinant human BChE (hBChE) |
Why This Matters
This potency gain is critical for reducing the required dose in vivo, minimizing off-target effects, and achieving robust target engagement at pharmacologically relevant concentrations.
- [1] Lu, X., Li, Y., Guan, Q., Yang, H., Liu, Y., Du, C., ... & Chen, Y. (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. ACS Chemical Neuroscience, 15(6), 1135–1156. View Source
